4,4,4-Trifluoro-2-hydroxybutanoic acid, due to its unique structure containing both a carboxylic acid group and a hydroxyl group, holds potential as a building block for the synthesis of various complex molecules with diverse functionalities. Research suggests its application in the development of novel pharmaceuticals and materials [].
The presence of the hydroxyl group allows 4,4,4-Trifluoro-2-hydroxybutanoic acid to undergo esterification reactions, leading to the formation of fluorinated esters. These esters possess unique properties, including altered lipophilicity and metabolic stability, making them valuable tools in medicinal chemistry and drug discovery [].
Studies have explored the use of 4,4,4-Trifluoro-2-hydroxybutanoic acid derivatives as ligands in asymmetric catalysis. Ligands are molecules that bind to catalysts and influence their activity and selectivity. The incorporation of the trifluoromethyl group and the hydroxyl group in these derivatives is believed to contribute to their unique catalytic properties, potentially leading to the development of more efficient and selective catalysts for various organic transformations [].
4,4,4-Trifluoro-2-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C₄H₅F₃O₃. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of a butanoic acid backbone, along with a hydroxyl group on the second carbon. This unique structure contributes to its distinct chemical properties and biological activities. The compound appears as a white to yellow solid and has a molecular weight of approximately 158.08 g/mol .
The chemical behavior of 4,4,4-Trifluoro-2-hydroxybutanoic acid can be attributed to its functional groups. It can participate in various reactions, including:
Research indicates that 4,4,4-Trifluoro-2-hydroxybutanoic acid exhibits notable biological activities. It is recognized for its potential as an intermediate in pharmaceutical synthesis and has been studied for its toxicological properties. The compound is classified as harmful if swallowed and can cause skin irritation . Its biological effects make it relevant in drug development and toxicology studies.
Several methods exist for synthesizing 4,4,4-Trifluoro-2-hydroxybutanoic acid:
The applications of 4,4,4-Trifluoro-2-hydroxybutanoic acid are diverse:
Studies on the interactions of 4,4,4-Trifluoro-2-hydroxybutanoic acid suggest that it may interact with various biological systems. Its toxicity profile indicates potential adverse effects on human health if misused or improperly handled. Further research is needed to fully understand its interaction with biological pathways and other chemicals in the environment .
Several compounds share structural similarities with 4,4,4-Trifluoro-2-hydroxybutanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxybutanoic Acid | C₄H₈O₃ | Lacks fluorine; more hydrophilic |
| Trifluoroacetic Acid | C₂F₃O₂ | Smaller structure; stronger acidity |
| 3-Fluoro-2-hydroxybutanoic Acid | C₄H₇FO₃ | Different fluorine positioning; altered reactivity |
| Perfluorobutanoic Acid | C₄F₈O₂ | Fully fluorinated; significantly different properties |
The presence of three fluorine atoms in 4,4,4-Trifluoro-2-hydroxybutanoic acid enhances its lipophilicity and alters its reactivity compared to these similar compounds. This unique feature makes it particularly interesting for chemical synthesis and biological studies .
The compound is systematically named 4,4,4-trifluoro-2-hydroxybutanoic acid, reflecting the positions of its functional groups along the four-carbon chain. Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 879090-39-8 | [1] |
| Molecular Formula | C₄H₅F₃O₃ | [1] |
| Molecular Weight | 158.08 g/mol | [1] |
| SMILES Notation | O=C(C(CC(F)(F)F)O)O | [1] |
The CAS registry number (879090-39-8) uniquely identifies this compound in chemical databases, while the SMILES string explicitly defines its atomic connectivity and stereochemistry [1] .
While the provided sources do not specify the compound’s stereoisomerism, the presence of chiral centers at the second (hydroxyl-bearing) and third (trifluoromethyl-bearing) carbons suggests potential for enantiomeric forms. Synthetic routes or natural sources may yield racemic mixtures or specific stereoisomers, depending on reaction conditions .
The butanoic acid backbone is modified at two positions:
The carboxylic acid group at C1 contributes to the compound’s acidity, with a predicted pKa of 3.72 [4]. The trifluoromethyl group further acidifies the hydroxyl proton at C2 through inductive effects, enhancing its reactivity in nucleophilic substitutions or esterifications .
| Property | Value/Description | Source Citation |
|---|---|---|
| Predicted pKa (C1) | 3.72 ± 0.10 | [4] |
| Dipole Moment | Enhanced by C–F bonds | |
| Conformational Flexibility | Restricted by trifluoromethyl group |
While experimental spectra for 4,4,4-trifluoro-2-hydroxybutanoic acid are not explicitly provided in the sources, analogous compounds (e.g., methyl 3,3,3-trifluoro-2-hydroxypropanoate) suggest characteristic signatures:
The compound is typically a white to yellow solid stored under dry conditions at 2–8°C to prevent decomposition [1]. Its stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces susceptibility to oxidative degradation .
| Property | 4,4,4-Trifluoro-2-hydroxybutanoic Acid | 2-Hydroxybutanoic Acid |
|---|---|---|
| Molecular Weight | 158.08 g/mol | 104.10 g/mol |
| Acidity (pKa) | ~3.72 | ~4.51 |
| Boiling Point | Not reported | 190°C |
The trifluoromethyl group reduces basicity and increases volatility compared to non-fluorinated analogues [4] .
Derivatives such as (2S,3S)-3-benzamido-4,4,4-trifluoro-2-hydroxybutanoic acid demonstrate the compound’s utility as a chiral building block in drug design [2]. The fluorine atoms enhance metabolic stability and membrane permeability in pharmaceutical candidates .
The compound possesses the molecular formula C4H5F3O3 with a molecular weight of 158.08 grams per mole [1] [2] [3] [4] [5]. The Chemical Abstracts Service has assigned it the registry number 879090-39-8 [1] [2] [3] [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 4,4,4-trifluoro-2-hydroxybutanoic acid [1] [2] [3] [4] [5].
The molecular structure is characterized by a four-carbon chain containing three distinct functional groups: a carboxylic acid group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 4 [1]. The compound's structure is represented by the Simplified Molecular Input Line Entry System notation: C(C(C(=O)O)O)C(F)(F)F [1] [2] [3] [4] [5]. The International Chemical Identifier Key for this compound is FGKVOERQNLHPOO-UHFFFAOYSA-N [1] [2] [3] [4] [5].
The compound typically appears as a white to yellow solid under standard conditions [2] [6]. This physical form is consistent across multiple commercial sources and represents the standard appearance for research-grade material with purity levels around 95% [2] [4] [7] [6].
The specific melting point and boiling point values for 4,4,4-trifluoro-2-hydroxybutanoic acid are not available in the current literature. Safety data sheets and product specifications from multiple suppliers indicate that these thermal properties have not been determined or reported [8] [7] [9] [10]. This represents a significant gap in the physical property data for this compound.
The density and refractive index values for 4,4,4-trifluoro-2-hydroxybutanoic acid are not available in the published literature [9] [10]. These optical and physical properties remain undetermined for this specific compound, despite being important parameters for characterization and applications.
The compound exhibits acidic properties due to the presence of the carboxylic acid functional group. The estimated pKa value ranges from 1.5 to 2.5 for the carboxylic acid group [1]. This acidity is enhanced compared to non-fluorinated analogs due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the deprotonated form [1].
The estimated logarithm of the partition coefficient (LogP) ranges from 0.3 to 0.5 [1]. This relatively low value indicates moderate hydrophilicity, which is consistent with the presence of both the carboxylic acid and hydroxyl functional groups that can participate in hydrogen bonding with water molecules.
The exact mass of 4,4,4-trifluoro-2-hydroxybutanoic acid is 158.01908 Daltons [3]. The monoisotopic mass is also 158.01908 Daltons [3]. These values are critical for mass spectrometric identification and quantification of the compound.
When compared to related compounds, 4,4,4-trifluoro-2-hydroxybutanoic acid shares the same molecular formula and weight with its positional isomer 4,4,4-trifluoro-3-hydroxybutanoic acid, but differs in the position of the hydroxyl group [1] . The 3-hydroxy isomer has reported melting and boiling points of 69.5-70°C and 96-98°C at 3 Torr, respectively , while these values remain undetermined for the 2-hydroxy isomer.
The presence of the trifluoromethyl group significantly impacts the physical properties compared to non-fluorinated analogs. The molecular weight is substantially higher (158.08 g/mol) compared to non-fluorinated 2-hydroxybutanoic acid (104.10 g/mol), and the electronic properties are markedly different due to the strong electron-withdrawing effect of the fluorine atoms [1].